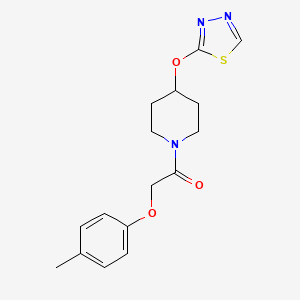
N-(4-Methoxyphenyl)-4-methyl-2-pyrrolidin-3-ylpyrimidine-5-carboxamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-Methoxyphenyl)acetamide” is a natural product found in Streptomyces . It’s a member of acetamides and an aromatic ether . It’s functionally related to a p-anisidine and a paracetamol .
Synthesis Analysis
The synthesis of piperazine derivatives, which are structurally similar to your compound, has been investigated . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of related compounds has been studied . For example, the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were synthesized via Schiff bases reduction route .Chemical Reactions Analysis
The chemical reactions of related compounds have been studied . For example, N-(4-methoxyphenyl)caffeamide reduced α-melanocyte-stimulating hormone (α-MSH)-induced melanin content and tyrosinase activity in B16F0 cells .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied . For example, the physical assessment of N-(4-methoxyphenyl) piperazine isomers were examined .Wirkmechanismus
Target of Action
The primary target of N-(4-Methoxyphenyl)-4-methyl-2-pyrrolidin-3-ylpyrimidine-5-carboxamide dihydrochloride, also known as Elacestrant, is the estrogen receptor-alpha (ERα) . ERα is a protein found inside cells and is activated by the hormone estrogen . Dysregulation of the ER has been implicated in several diseases, including breast and ovarian cancer .
Mode of Action
Elacestrant binds to ERα and acts as a selective estrogen receptor degrader (SERD) . It has the ability to block the transcriptional activity of the ER and promote its degradation . This action is different from other types of endocrine therapy, such as selective estrogen receptor modulators (SERMs) and aromatase inhibitors (AIs), which may lead to drug resistance over time .
Biochemical Pathways
The binding of Elacestrant to the ER can activate a variety of signaling pathways that affect gene expression, leading to changes in cellular behavior . These changes can ultimately influence physiological processes leading to the development of diseases like breast cancer .
Pharmacokinetics
Elacestrant is orally bioavailable . It has excellent absorption, improved pharmacokinetics, and enhanced inhibition of ER compared with other SERDs . .
Result of Action
Elacestrant exhibits antineoplastic and estrogen-like activities . It induces conformational changes, leading to the receptor’s degradation upon a higher oral dose . It has shown anticancer activity both in vitro and in vivo in ER+ HER2-positive breast cancer models .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-4-methyl-2-pyrrolidin-3-ylpyrimidine-5-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2.2ClH/c1-11-15(10-19-16(20-11)12-7-8-18-9-12)17(22)21-13-3-5-14(23-2)6-4-13;;/h3-6,10,12,18H,7-9H2,1-2H3,(H,21,22);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNGUXBWEZBMNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)NC2=CC=C(C=C2)OC)C3CCNC3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxyphenyl)-4-methyl-2-pyrrolidin-3-ylpyrimidine-5-carboxamide dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-isopropoxybenzamide](/img/structure/B2901793.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2901794.png)
![4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/no-structure.png)

![(1R,5S)-N-(3-chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2901800.png)
![2-Isopropyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B2901803.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2901804.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2901805.png)
![[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2901806.png)
![6-[3-(Aminomethyl)phenyl]pyrimidine-2,4-diamine;dihydrochloride](/img/structure/B2901808.png)



